2-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)ethan-1-ol
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Overview
Description
2-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)ethan-1-ol is an organic compound that features both borate and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)ethan-1-ol typically involves nucleophilic and amidation reactions. One common method involves the reaction of 2-methoxy-5-bromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronate ester. This intermediate is then reacted with ethanesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The boronate ester group can participate in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki coupling reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the coupling partner.
Scientific Research Applications
2-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)ethan-1-ol exerts its effects involves the interaction of its boronate ester and sulfonyl groups with various molecular targets. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in drug delivery and molecular recognition applications . The sulfonyl group can participate in nucleophilic substitution reactions, further expanding its utility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a phenyl ring.
2-Methoxy-5-pyridineboronic acid pinacol ester: Another boronic acid derivative with similar reactivity.
Uniqueness
What sets 2-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)ethan-1-ol apart is its combination of boronate ester and sulfonyl groups, which provides a unique set of chemical properties and reactivity. This dual functionality allows for a broader range of applications in synthesis, research, and industry compared to its similar compounds .
Properties
Molecular Formula |
C15H23BO6S |
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Molecular Weight |
342.2 g/mol |
IUPAC Name |
2-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylethanol |
InChI |
InChI=1S/C15H23BO6S/c1-14(2)15(3,4)22-16(21-14)11-6-7-12(20-5)13(10-11)23(18,19)9-8-17/h6-7,10,17H,8-9H2,1-5H3 |
InChI Key |
BGNQHEFAZOCPLN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)CCO |
Origin of Product |
United States |
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